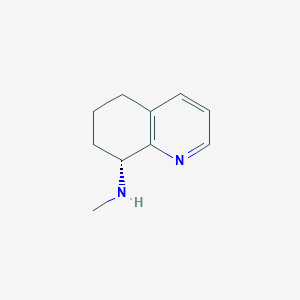![molecular formula C9H11ClN2 B8190606 3-chloro-5-[(2R)-pyrrolidin-2-yl]pyridine](/img/structure/B8190606.png)
3-chloro-5-[(2R)-pyrrolidin-2-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Chloro-5-pyrrolidin-2-yl-pyridine is a chiral compound with a pyridine ring substituted with a chlorine atom at the 3-position and a pyrrolidine ring at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Chloro-5-pyrrolidin-2-yl-pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Chlorination: The pyridine ring is chlorinated at the 3-position using reagents such as thionyl chloride or phosphorus pentachloride.
Pyrrolidine Introduction: The pyrrolidine ring is introduced at the 5-position through nucleophilic substitution reactions, often using pyrrolidine and a suitable base like sodium hydride.
Industrial Production Methods: Industrial production of ®-3-Chloro-5-pyrrolidin-2-yl-pyridine may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to scale up the synthesis efficiently.
Types of Reactions:
Oxidation: ®-3-Chloro-5-pyrrolidin-2-yl-pyridine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
®-3-Chloro-5-pyrrolidin-2-yl-pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-3-Chloro-5-pyrrolidin-2-yl-pyridine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
3-Chloro-5-pyrrolidin-2-yl-pyridine: The racemic mixture of the compound.
3-Chloro-5-pyrrolidin-2-yl-pyrimidine: A structurally similar compound with a pyrimidine ring instead of a pyridine ring.
3-Chloro-5-pyrrolidin-2-yl-pyrazine: Another analog with a pyrazine ring.
Uniqueness: ®-3-Chloro-5-pyrrolidin-2-yl-pyridine is unique due to its chiral nature, which can result in enantioselective interactions with biological targets. This specificity can lead to distinct pharmacological profiles compared to its racemic or achiral analogs.
Propiedades
IUPAC Name |
3-chloro-5-[(2R)-pyrrolidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h4-6,9,12H,1-3H2/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMCOBNEQWNDEO-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=CN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1R)-1-amino-2-methylpropyl]pyridin-4-amine](/img/structure/B8190543.png)
![2-[(1S)-1-amino-2-methylpropyl]pyridin-4-amine](/img/structure/B8190544.png)









![5-Oxo-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid](/img/structure/B8190633.png)
